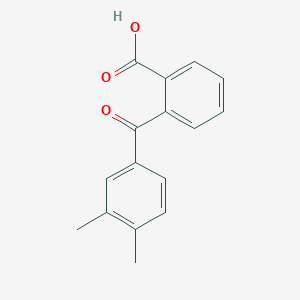

2-(3,4-Dimethylbenzoyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVFSZDAFPVJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308042 | |

| Record name | 2-(3,4-Dimethylbenzoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2159-42-4 | |

| Record name | 2-(3,4-Dimethylbenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2159-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethylbenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002159424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2159-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dimethylbenzoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,4-Dimethylbenzoyl)benzoic Acid CAS number

An In-depth Technical Guide to 2-(3,4-Dimethylbenzoyl)benzoic Acid

CAS Number: 2159-42-4

This technical guide provides a comprehensive overview of this compound, a member of the benzoylbenzoic acid family of organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the physicochemical properties, a plausible synthetic route, and potential biological activities of this compound, supported by data from related molecules.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely available, a combination of data from chemical suppliers and computational predictions provides valuable insights into its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic acid | [2] |

| Computed XLogP3 | 3.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This widely used reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. The following protocol is based on established procedures for the synthesis of structurally similar compounds, such as 2-(2,4-dimethylbenzoyl)benzoic acid and 2-(3,4-dichlorobenzoyl)benzoic acid.[4][5]

Reaction: Friedel-Crafts Acylation

-

Reactants: Phthalic anhydride and 1,2-dimethylbenzene (o-xylene).

-

Catalyst: Anhydrous aluminum chloride (AlCl₃).

-

Solvent: An inert solvent such as nitrobenzene or an excess of the aromatic reactant.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 1,2-dimethylbenzene and anhydrous aluminum chloride is prepared in an ice/salt bath to control the initial exothermic reaction.

-

Addition of Reactant: Phthalic anhydride is added portion-wise to the cooled mixture while stirring.

-

Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 55°C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then purified. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-benzoylbenzoic acid have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] While specific studies on this compound are not extensively documented, its structural similarity to other biologically active benzoylbenzoic acids suggests it may share similar mechanisms of action.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory effects of some 2-benzoylbenzoic acid derivatives are attributed to their ability to inhibit key inflammatory mediators, such as the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor kappa B (NF-κB) signaling cascade.[6] The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to enter the nucleus and trigger the expression of genes involved in inflammation.[6] It is hypothesized that this compound could potentially inhibit this pathway, thereby exerting anti-inflammatory effects.

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway.

Antimicrobial Potential

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives of structurally related compounds, such as 2-(3,4-dichlorobenzoyl)benzoic acid.[5] These findings suggest that the benzoylbenzoic acid scaffold could be a promising starting point for the development of novel antimicrobial agents. The mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Further investigation into this compound and its derivatives is warranted to explore their potential as antimicrobial agents against various bacterial and fungal strains.

Conclusion

This compound is a compound with significant potential for further research and development, particularly in the areas of medicinal chemistry and materials science. While comprehensive experimental data is still emerging, this guide provides a foundational understanding of its properties, a reliable synthetic approach, and a strong rationale for investigating its biological activities based on the known characteristics of related compounds. Future studies should focus on the detailed characterization of its spectroscopic properties, optimization of its synthesis, and in-depth evaluation of its anti-inflammatory and antimicrobial efficacy.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 2-(3,4-Dimethylbenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(3,4-Dimethylbenzoyl)benzoic acid. As a member of the benzoylbenzoic acid family, this compound holds potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. This document delves into its structure, synthesis, reactivity, and potential applications, offering insights for researchers engaged in drug discovery and materials science. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs to provide a robust predictive profile.

Introduction

This compound belongs to a class of aromatic ketones that feature a benzoic acid moiety. The rigid, three-dimensional structure of these molecules makes them attractive scaffolds for interacting with biological targets.[1] The presence of the carboxylic acid group provides a handle for further chemical modifications, enabling the generation of diverse chemical libraries for drug discovery programs.[1] Derivatives of the parent 2-benzoylbenzoic acid scaffold are known precursors to a range of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.[1] The 3,4-dimethyl substitution pattern on the benzoyl ring is expected to influence the compound's lipophilicity, metabolic stability, and target-binding interactions, making it a subject of interest for structure-activity relationship (SAR) studies.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic Acid | PubChem[2] |

| CAS Number | 2159-42-4 | PubChem[2] |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem[2] |

| Molecular Weight | 254.28 g/mol | PubChem[2] |

| Melting Point | 168 °C | ChemicalBook[3] |

| Boiling Point | 468.6±40.0 °C (Predicted) | ChemicalBook[3] |

| pKa | 3.43±0.36 (Predicted) | ChemicalBook[3] |

| XlogP | 3.5 (Predicted) | PubChem[2] |

| Appearance | White to Almost white powder to crystal | ChemicalBook[3] |

| Solubility | Soluble in Methanol | ChemicalBook[3] |

Solubility Profile: While extensive experimental solubility data is not readily available, based on its structure and the properties of similar benzoic acid derivatives, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in non-polar solvents like hexane is likely to be limited. The carboxylic acid moiety will render it soluble in aqueous alkaline solutions through the formation of the corresponding carboxylate salt.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-(benzoyl)benzoic acid derivatives is the Friedel-Crafts acylation reaction. In the case of this compound, this involves the reaction of phthalic anhydride with o-xylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride, making the other carbonyl carbon highly electrophilic. This electrophile is then attacked by the electron-rich aromatic ring of o-xylene. The substitution is directed to the position ortho to one of the methyl groups and para to the other, which is sterically accessible and electronically activated. A subsequent intramolecular cyclization does not readily occur, leading to the formation of the desired keto-acid after an aqueous workup to hydrolyze the aluminum complex.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of the isomeric 2-(2,4-dimethylbenzoyl)benzoic acid and should provide a good starting point for the synthesis of the 3,4-dimethyl analog.

Materials:

-

Phthalic anhydride

-

o-Xylene

-

Aluminum chloride (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-xylene.

-

Cool the flask in an ice-salt bath.

-

Slowly add anhydrous aluminum chloride in portions with stirring.

-

Once the addition of aluminum chloride is complete, add phthalic anhydride in portions.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 55-60 °C for 2-3 hours. The mixture will become a thick suspension.

-

Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Stir the mixture until the solid product precipitates.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by acid-base extraction.

Purification

Recrystallization:

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

-

If the solution is colored, treat it with a small amount of activated charcoal.

-

Hot filter the solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Acid-Base Extraction:

-

Dissolve the crude product in an organic solvent like dichloromethane.

-

Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt.

-

Separate the aqueous layer and wash the organic layer with more sodium bicarbonate solution.

-

Combine the aqueous extracts and cool in an ice bath.

-

Acidify the aqueous solution by slowly adding concentrated HCl until the product precipitates.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry.

Spectral Characterization

Caption: Spectroscopic characterization workflow.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzoic acid ring and the dimethylbenzoyl ring will show distinct signals.

-

Methyl Protons: Two singlets are expected for the two methyl groups on the benzoyl ring, likely in the region of δ 2.2-2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically downfield (δ 10-13 ppm), although its observation may depend on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two signals are expected for the ketone and carboxylic acid carbonyl carbons, likely in the region of δ 165-200 ppm. The carboxylic acid carbonyl will be further downfield.

-

Aromatic Carbons: A number of signals are expected in the aromatic region (δ 120-145 ppm). The exact number of signals will depend on the symmetry of the molecule.

-

Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band is expected for the carboxylic acid O-H stretch, typically in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: Two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹, and the ketone C=O stretch will be at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 254.

-

Fragmentation: Common fragmentation patterns would involve the loss of -OH (m/z = 237) and -COOH (m/z = 209). Fragmentation of the benzoyl group is also expected.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the carboxylic acid and ketone functional groups.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol. This provides a versatile handle for derivatization in medicinal chemistry.

-

Ketone Group: The ketone can be reduced to a secondary alcohol or undergo various nucleophilic addition reactions.

Potential Applications in Drug Development:

The 2-benzoylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

-

Anti-inflammatory Agents: As analogs of fenbufen and other NSAIDs, derivatives of this compound could be investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1]

-

Antihistamines: The core structure is present in some antihistamine drugs.[1]

-

Other Therapeutic Areas: The versatility of the scaffold allows for its exploration in various other therapeutic areas, including as potential anticancer and antimicrobial agents. The 3,4-dimethyl substitution pattern can be systematically varied to probe the SAR and optimize potency and selectivity for a given biological target.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of this compound, including purity determination and quantification.

Table 2: Representative HPLC Method Parameters for 2-(Acyl)benzoic Acids

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | A time-dependent gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would need to be optimized and validated for the specific analysis of this compound.

Safety and Handling

Based on the safety data for related compounds, this compound should be handled with care.

-

Hazards: It is expected to be harmful if swallowed and may cause skin and serious eye irritation.[2]

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in both synthetic and medicinal chemistry. Its synthesis via the well-established Friedel-Crafts acylation makes it readily accessible. The presence of two key functional groups, a carboxylic acid and a ketone, allows for a wide range of chemical transformations, making it an ideal scaffold for the development of novel compounds with potential therapeutic applications. While a comprehensive experimental dataset for this specific molecule is not widely available, this technical guide provides a solid foundation for researchers by synthesizing information from closely related analogs and established chemical principles. Further research into the experimental properties and biological activities of this compound is warranted.

References

An In-Depth Technical Guide to the Molecular Structure of 2-(3,4-Dimethylbenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(3,4-Dimethylbenzoyl)benzoic acid (DMBA), a substituted benzophenone derivative. While specific experimental data for DMBA is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from closely related analogs, and established spectroscopic theories to present a robust and scientifically grounded overview. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structure-property relationships of aromatic carboxylic acids. We will delve into its structural elucidation through spectroscopic prediction, a detailed, field-proven synthesis protocol, and a discussion of its potential applications based on the broader class of benzophenone carboxylic acids.

Introduction

This compound, with the chemical formula C₁₆H₁₄O₃, belongs to the family of benzophenone derivatives, which are a cornerstone in various fields of medicinal and materials chemistry.[1] The core structure, featuring two phenyl rings attached to a central carbonyl group, provides a versatile scaffold for chemical modification. The strategic placement of a carboxylic acid group and two methyl substituents on the phenyl rings significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity, conformational preferences, and potential biological activity. This guide aims to provide a detailed exposition of the molecular architecture of this compound, offering insights that are critical for its application in synthetic and medicinal chemistry.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily sourced from computational predictions available in public databases such as PubChem.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 2159-42-4 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem[2] |

| Molecular Weight | 254.28 g/mol | PubChem[2] |

| Monoisotopic Mass | 254.0943 Da | PubChemLite[4] |

| Predicted XLogP3-AA | 3.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

The molecular structure of this compound is characterized by a benzoic acid moiety and a 3,4-dimethylbenzoyl group linked through the carbonyl bridge. The presence of the ortho-carboxyl group on one phenyl ring and the two methyl groups on the other introduces significant steric hindrance, which is expected to force the phenyl rings out of coplanarity with the central carbonyl group. This non-planar conformation is a hallmark of many benzophenone derivatives and is crucial for their chemical and physical properties.

Caption: 2D structure of this compound.

Synthesis and Purification

The most viable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Synthetic Protocol: Friedel-Crafts Acylation

This protocol is adapted from a well-established procedure for a closely related isomer, 2-(2,4-dimethylbenzoyl)benzoic acid, and is expected to yield the desired product with high efficiency.[5]

Materials:

-

Phthalic anhydride (1.0 eq)

-

o-Xylene (excess, as solvent and reactant)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add o-xylene.

-

Catalyst Addition: Cool the flask in an ice-salt bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

Acylating Agent Addition: Once the catalyst has dissolved, add phthalic anhydride portion-wise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55-60 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.

-

Isolation of Crude Product: The resulting solid is collected by vacuum filtration and washed with cold water.

Caption: Generalized workflow for the synthesis and purification of this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of acid-base extraction and recrystallization is highly effective.

Procedure:

-

Acid-Base Extraction: Dissolve the crude solid in a 10% aqueous solution of sodium carbonate. The carboxylic acid will deprotonate to form the water-soluble sodium salt. Any non-acidic impurities can be removed by washing with an organic solvent like diethyl ether.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out.

-

Recrystallization: Collect the precipitate by filtration and recrystallize from a suitable solvent system, such as ethanol/water, to obtain a highly pure product.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

-

Aromatic Protons (δ 7.0-8.2 ppm): The protons on the two benzene rings will appear in this region. The protons on the benzoic acid ring will likely show complex splitting patterns due to their proximity to the electron-withdrawing carboxylic acid and benzoyl groups. The protons on the dimethylphenyl ring will also exhibit splitting, influenced by the two methyl groups and the carbonyl group.

-

Carboxylic Acid Proton (δ 10.0-13.0 ppm): A broad singlet characteristic of a carboxylic acid proton is expected in this downfield region.[6]

-

Methyl Protons (δ 2.2-2.5 ppm): Two distinct singlets, each integrating to 3 protons, are anticipated for the two methyl groups on the second phenyl ring.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbons (δ 165-198 ppm): Two distinct signals are expected in the downfield region, one for the ketone carbonyl and one for the carboxylic acid carbonyl. The carboxylic acid carbon will typically be at a slightly lower chemical shift than the ketone carbon.

-

Aromatic Carbons (δ 120-145 ppm): A series of signals corresponding to the 12 aromatic carbons will be observed. The carbons attached to the carbonyl groups and the methyl groups will be deshielded and appear at a lower field.

-

Methyl Carbons (δ 19-22 ppm): Two signals in the upfield region are expected for the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.[8]

-

C=O Stretch (Ketone and Carboxylic Acid): Two distinct, strong absorption bands are expected in the carbonyl region (1760-1680 cm⁻¹). The carboxylic acid carbonyl stretch is typically at a higher wavenumber (around 1760-1690 cm⁻¹) than the ketone carbonyl stretch, which is influenced by conjugation with the aromatic rings (around 1680-1660 cm⁻¹).[7]

-

C-O Stretch and O-H Bend (Carboxylic Acid): A C-O stretching band is expected between 1320-1210 cm⁻¹, and O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺) at m/z 254. The fragmentation pattern would be characteristic of benzophenones and benzoic acids.

-

Loss of H₂O (m/z 236): Dehydration from the carboxylic acid group is a possible fragmentation pathway.

-

Loss of •OH (m/z 237): Loss of a hydroxyl radical from the carboxylic acid.

-

Loss of •COOH (m/z 209): Loss of the carboxyl radical.

-

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the dimethylphenyl ring would lead to a 3,4-dimethylbenzoyl cation at m/z 133. Cleavage on the other side would produce a 2-carboxybenzoyl cation.

-

Further Fragmentation: The initial fragments would undergo further fragmentation, leading to a complex pattern of smaller ions.[9]

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas, drawing parallels from the broader class of benzophenone and benzoic acid derivatives.

-

Polymer Chemistry: As a di-functional monomer, it could be used in the synthesis of high-performance polymers such as polyimides and polyketones. The rigid benzophenone backbone can impart thermal stability and mechanical strength to the resulting polymers.

-

Pharmaceutical Research: Benzophenone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The presence of the carboxylic acid group provides a handle for further chemical modification to create libraries of compounds for drug discovery screening.

-

Photochemistry: The benzophenone core is a well-known photosensitizer. This property could be exploited in photodynamic therapy or as a photoinitiator in polymerization reactions.[10]

Conclusion

This technical guide has provided a detailed analysis of the molecular structure of this compound. By integrating fundamental chemical principles with data from analogous compounds, a comprehensive structural and spectroscopic profile has been constructed. The provided synthesis and purification protocols offer a practical pathway for obtaining this compound in high purity. While direct experimental data remains to be fully elucidated in the public domain, the insights presented herein offer a solid foundation for researchers and scientists working with this and related benzophenone derivatives. Further experimental investigation is warranted to fully characterize this molecule and explore its potential in various scientific and industrial applications.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C16H14O3) [pubchemlite.lcsb.uni.lu]

- 5. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethylbenzoyl)benzoic acid is a valuable organic intermediate with applications in the synthesis of various chemical compounds, including pharmaceuticals and dyes. Its molecular structure, featuring a benzoic acid moiety connected to a dimethylbenzoyl group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high purity and yield.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and industrially significant method for synthesizing this compound is through the Friedel-Crafts acylation of o-xylene with phthalic anhydride.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry, allowing for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[3]

The Mechanism of Action

The Friedel-Crafts acylation proceeds through a well-established mechanism.[4] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed as a catalyst.[1][5] The reaction is initiated by the formation of a highly reactive acylium ion.

The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization of the carbonyl group facilitates the cleavage of the C-O bond within the anhydride ring, leading to the formation of a resonance-stabilized acylium ion.[4][6] This electrophile is a potent agent for aromatic substitution.

-

Electrophilic Attack: The electron-rich π system of the o-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7] This results in the formation of a carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the xylene ring is temporarily disrupted in this step.

-

Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group.[4] This regenerates the aromatic ring, yielding the final product, this compound. The aluminum chloride catalyst is also regenerated in this process, although it forms a complex with the product.[5]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, laboratory-scale protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phthalic Anhydride | 148.12 | 30.0 g | 0.203 |

| o-Xylene | 106.16 | 114 g (131 mL) | 1.073 |

| Anhydrous Aluminum Chloride | 133.34 | 59.4 g | 0.446 |

| Ice | - | ~250 g | - |

| Concentrated Hydrochloric Acid | 36.46 | ~150 mL | - |

| 10% Sodium Carbonate Solution | - | As needed | - |

| Activated Charcoal | - | ~1-2 g | - |

| Toluene | - | For recrystallization | - |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Procedure

-

Reaction Setup : In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Charging Reactants : Charge the flask with 114 g (131 mL) of o-xylene.[8]

-

Cooling : Immerse the flask in an ice-salt bath to cool the o-xylene to between 0 and 5 °C.

-

Catalyst Addition : While stirring, slowly add 59.4 g of anhydrous aluminum chloride in three portions.[8] Ensure the temperature remains below 10 °C during the addition.

-

Acylating Agent Addition : Following the catalyst addition, add 30 g of phthalic anhydride in three portions, again maintaining the low temperature.[8]

-

Reaction Progression : Once the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3 hours. The mixture will likely become a thick, white suspension.[8]

-

Heating : Heat the reaction mixture to 55 °C and maintain this temperature for 2 hours with continued stirring.[8]

-

Hydrolysis : Cautiously pour the warm, thick reaction mixture into a beaker containing a mixture of 250 g of crushed ice and 150 mL of concentrated hydrochloric acid.[9] This step hydrolyzes the aluminum chloride complex of the product and should be performed with vigorous stirring.

-

Isolation of Crude Product : Collect the precipitated crude product by vacuum filtration using a Buchner funnel.

-

Washing : Wash the filter cake with several portions of cold water to remove any remaining inorganic salts and acids.

-

Drying : Press the crude product as dry as possible on the filter and then allow it to air-dry or dry in a vacuum oven at a low temperature. A typical yield of the crude product is around 50 g, which corresponds to a 97% yield based on phthalic anhydride.[8]

Purification by Recrystallization

For many applications, the crude product may require further purification. Recrystallization is a common and effective method.

-

Dissolution : Dissolve the crude this compound in a minimum amount of hot toluene.

-

Decolorization : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

-

Hot Filtration : Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

-

Crystallization : Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

-

Isolation and Drying : Collect the purified crystals by vacuum filtration, wash them with a small amount of cold toluene, and dry them to a constant weight.

An alternative and highly effective purification method involves an acid-base extraction.[10] The acidic product can be selectively extracted into an aqueous basic solution (like sodium carbonate), leaving non-acidic impurities in the organic layer. The pure acid is then precipitated by acidifying the aqueous extract.[10]

Causality Behind Experimental Choices

-

Anhydrous Conditions : The use of anhydrous aluminum chloride and protection from atmospheric moisture is critical. Aluminum chloride reacts vigorously with water, which would deactivate the catalyst and reduce the reaction's efficiency.[9]

-

Stoichiometric Amount of Catalyst : Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the catalyst forms a complex with the carbonyl oxygen of the ketone product, rendering it inactive for further catalysis.[5] In this specific reaction, more than two equivalents of AlCl₃ are used relative to phthalic anhydride because both the resulting ketone and the carboxylic acid functional groups will complex with the Lewis acid.

-

Order of Addition : Adding the aluminum chloride to the aromatic substrate before the acylating agent can help to minimize side reactions.

-

Temperature Control : The initial low temperature helps to control the exothermic reaction between aluminum chloride and phthalic anhydride.[8] Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

-

Acidic Work-up : The addition of hydrochloric acid during the hydrolysis step ensures that all aluminum salts are converted to water-soluble species (like [Al(H₂O)₆]³⁺), which are easily separated from the organic product.[9]

Evolving Trends in Friedel-Crafts Acylation

While the traditional AlCl₃-catalyzed method is robust, it generates significant amounts of acidic aluminum-containing waste. Modern research focuses on developing more environmentally friendly and "greener" alternatives. These include:

-

Solid Acid Catalysts : Zeolites and other solid acids are being explored as reusable and less corrosive catalysts.

-

Alternative Lewis Acids : Other metal triflates, such as hafnium triflate (Hf(OTf)₄) and lanthanide triflates (Ln(OTf)₃), have shown catalytic activity in Friedel-Crafts acylations, sometimes in catalytic amounts.[11]

-

Solvent-Free Conditions : Mechanochemical methods, such as ball milling, have been successfully employed for Friedel-Crafts acylations, eliminating the need for bulk solvents.[2][12]

-

Ionic Liquids : Ionic liquids can serve as both the solvent and the catalyst system, offering potential advantages in terms of catalyst recycling.[13]

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of o-xylene and phthalic anhydride is a well-established and efficient method. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are paramount to achieving a high yield of the pure product. While the traditional approach remains widely used, ongoing research into more sustainable catalytic systems promises to enhance the environmental profile of this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. benchchem.com [benchchem.com]

- 11. chemistryjournals.net [chemistryjournals.net]

- 12. d-nb.info [d-nb.info]

- 13. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

An In-depth Technical Guide to 2-(3,4-Dimethylbenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4-dimethylbenzoyl)benzoic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical identity, synthesis protocols, and its established role as a scaffold in the discovery of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[1] It is a substituted benzophenone derivative, possessing both a carboxylic acid and a ketone functional group. This dual functionality makes it a versatile building block in the synthesis of more complex molecular architectures.

Quantitative data and key identifiers for the compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2159-42-4 | PubChem[1] |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem[1] |

| Molecular Weight | 254.28 g/mol | PubChem[1] |

| Exact Mass | 254.094294304 Da | PubChem[1] |

| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic Acid | PubChem[1] |

| InChIKey | AYVFSZDAFPVJOA-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a fundamental and widely used method for introducing an acyl group to an aromatic ring.

This protocol is based on the established synthesis of the isomeric 2-(2,4-dimethylbenzoyl)benzoic acid and is adapted for the synthesis of the 3,4-dimethyl isomer.[2] The procedure involves the reaction of phthalic anhydride with 1,2-dimethylbenzene (o-xylene) using aluminum chloride as a Lewis acid catalyst.

Materials:

-

Phthalic anhydride (1.0 eq)

-

1,2-Dimethylbenzene (o-xylene) (excess, serves as reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

-

Ice/salt bath

-

20% Hydrochloric acid (HCl), ice-cold

-

Distilled water

Procedure:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer and a drying tube is charged with an excess of o-xylene and cooled in an ice/salt bath.

-

Catalyst Addition: Anhydrous aluminum chloride (2.2 eq) is added portion-wise to the cooled o-xylene with continuous stirring, ensuring the temperature remains low.

-

Reactant Addition: Phthalic anhydride (1.0 eq) is added slowly in portions to the stirred mixture.

-

Reaction Progression: The mixture is allowed to warm to room temperature and is stirred for approximately 3-5 hours. During this time, the reaction mixture typically becomes a thick suspension.

-

Heating: The mixture is then heated to approximately 55-60°C for 2 hours to drive the reaction to completion.

-

Quenching and Isolation: After cooling back to room temperature, the thick reaction mixture is slowly and carefully poured into a beaker containing ice-cold 20% hydrochloric acid to decompose the aluminum chloride complex.

-

Precipitation and Filtration: The acidic quenching results in the precipitation of the crude product. The white solid is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed with cold distilled water to remove inorganic impurities and then dried to yield the final product, this compound.

The logical workflow for this chemical synthesis is depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

Benzoic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] The this compound structure serves as a valuable starting point for the synthesis of novel drug candidates due to its modifiable functional groups.

Derivatives of the parent 2-benzoylbenzoic acid scaffold have demonstrated a wide spectrum of biological activities, including:

-

Anti-inflammatory Activity: Certain derivatives are known to inhibit key inflammatory mediators. Their mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and critical signaling pathways such as the Nuclear Factor kappa B (NF-κB) cascade.[6]

-

Antimicrobial Properties: The benzoic acid moiety is a well-known antimicrobial agent, and its derivatives are frequently explored for new antibacterial and antifungal applications.[3]

-

Anticancer Potential: The structural framework is used to develop novel compounds with cytotoxic activity against various cancer cell lines.[4]

Specifically, derivatives of dimethylbenzoic acid have been successfully developed as potent and selective antagonists for the prostaglandin E receptor 4 (EP4), a key target for treating pain and inflammation.[7] This highlights the therapeutic potential that can be unlocked by modifying the this compound core.

The NF-κB signaling pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), IκB is phosphorylated and degraded, allowing NF-κB to enter the nucleus and trigger the transcription of genes that promote inflammation.[6]

Some 2-benzoylbenzoic acid derivatives are believed to exert their anti-inflammatory effects by preventing the degradation of IκB, thereby blocking NF-κB's translocation to the nucleus. The diagram below illustrates this pathway and the potential point of intervention for a therapeutic agent derived from this chemical class.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical and chemical synthesis industries. Its well-defined synthesis via Friedel-Crafts acylation and its versatile structure make it an ideal intermediate for creating diverse molecular libraries. Research into related compounds has confirmed their potential as anti-inflammatory, antimicrobial, and anticancer agents, underscoring the value of this scaffold in modern drug discovery programs. Further exploration of derivatives based on this core structure is warranted to develop novel therapeutics.

References

- 1. This compound | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Dimethylbenzoyl)benzoic Acid and its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylbenzoyl)benzoic acid, a benzophenone derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, provides a putative synthesis protocol, and explores the potential biological activities and associated signaling pathways based on current knowledge of structurally related compounds.

Chemical Identity and Synonyms

This compound is an aromatic ketone and carboxylic acid. A clear identification of this compound is crucial for research and development. The following table summarizes its key identifiers and synonyms.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2159-42-4[1][2] |

| Molecular Formula | C₁₆H₁₄O₃[1][2] |

| Molecular Weight | 254.28 g/mol [1] |

| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic acid, Benzoic acid, 2-(3,4-dimethylbenzoyl)-[1] |

Physicochemical and Spectral Data

Table 2.1: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Table 2.2: Spectral Data for the Isomer 2-(2,4-Dimethylbenzoyl)benzoic acid

Note: The following data is for the 2,4-dimethyl isomer and should be used as a reference for the 3,4-dimethyl isomer with the expectation of shifts in the aromatic proton signals and potentially minor changes in other spectral features.

| Spectral Data Type | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.98 - 8.07 (m, 1H), 7.60 - 7.69 (m, 1H), 7.51 - 7.59 (m, 1H), 7.38 - 7.45 (m, 1H), 7.01 - 7.13 (m, 2H), 6.86 - 6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H)[3] |

| Mass Spectrometry (LC/MS) | m/z: 255 (M+1)⁺[3] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a reliable synthesis can be adapted from the established procedure for its isomer, 2-(2,4-dimethylbenzoyl)benzoic acid.[3] The proposed method involves a Friedel-Crafts acylation reaction.

Synthesis of this compound

Reaction Scheme:

Materials:

-

Phthalic anhydride

-

o-Xylene (3,4-Dimethylbenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Deionized water

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride and o-xylene.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex and precipitate the product.

-

Filter the crude product and wash with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).

-

Dry the purified product under vacuum to yield this compound as a solid.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the broader class of benzophenone derivatives has been investigated for various pharmacological properties, notably as anti-inflammatory agents.[4][5][6] The anti-inflammatory effects of benzophenones are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Potential Anti-inflammatory Mechanism

Benzophenone derivatives have been shown to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[5] Furthermore, studies on related compounds suggest a role in modulating inflammatory signaling cascades such as the NF-κB and PI3K/Akt pathways.[4]

The following diagram illustrates a plausible signaling pathway that may be modulated by benzophenone derivatives, leading to an anti-inflammatory response.

This diagram illustrates how pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades leading to the production of inflammatory mediators. Benzophenone derivatives are hypothesized to interfere with these pathways, potentially by inhibiting key kinases like IKK and PI3K, thereby reducing the inflammatory response.

Conclusion

This compound represents a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical nature, a practical approach to its synthesis, and an overview of the likely biological activities based on the broader class of benzophenone compounds. Further experimental validation of its spectral properties and pharmacological effects is warranted to fully elucidate its potential applications.

References

An In-depth Technical Guide to 3',4'-Dimethylbenzophenone-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis protocol, and potential biological activities of 3',4'-Dimethylbenzophenone-2-carboxylic Acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to offer a robust predictive profile.

Core Properties

3',4'-Dimethylbenzophenone-2-carboxylic Acid, also known as 2-(3,4-Dimethylbenzoyl)benzoic Acid, is a derivative of benzophenone, a scaffold of significant interest in medicinal chemistry. Its structure combines a flexible diaryl ketone motif with a carboxylic acid group, suggesting potential for diverse chemical interactions and biological activities.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₁₄O₃ | Calculated |

| Molecular Weight | 254.28 g/mol | Calculated |

| CAS Number | 2159-42-4 | Chemical Supplier Data |

| Appearance | White to off-white crystalline powder | Predicted based on analogs |

| Melting Point | 166-170 °C | Predicted based on analogs |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Predicted based on structure |

| pKa | ~4-5 | Predicted for the carboxylic acid group |

Spectral Properties (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~8.0-8.2 | Multiplet | 1H | Aromatic H (ortho to COOH) |

| ~7.2-7.8 | Multiplet | 6H | Aromatic H's |

| ~2.3 | Singlet | 6H | 2 x -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~195-200 | C=O (ketone) |

| ~125-145 | Aromatic Carbons |

| ~20 | -CH₃ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1660 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch |

| ~900 | Broad | O-H bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular ion) |

| 237 | [M-OH]⁺ |

| 209 | [M-COOH]⁺ |

| 133 | [C₉H₉O]⁺ (dimethylbenzoyl cation) |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Synthesis Protocol

A plausible and efficient method for the synthesis of 3',4'-Dimethylbenzophenone-2-carboxylic Acid is the Friedel-Crafts acylation of ortho-xylene with phthalic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Experimental Methodology

Materials:

-

Phthalic anhydride

-

ortho-Xylene (o-xylene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion Complex: Phthalic anhydride (1 equivalent) is added portion-wise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

-

Friedel-Crafts Acylation: A solution of o-xylene (1.1 equivalents) in anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is heated to reflux and stirred for 3-4 hours, or until TLC analysis indicates the consumption of the starting materials. The reaction mixture is then cooled to 0°C in an ice bath.

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of a cold, dilute aqueous HCl solution. This will hydrolyze the aluminum complexes and should be performed in a well-ventilated fume hood.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3',4'-Dimethylbenzophenone-2-carboxylic Acid as a crystalline solid.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 3',4'-Dimethylbenzophenone-2-carboxylic Acid.

Potential Biological Activities and Signaling Pathways

While specific biological studies on 3',4'-Dimethylbenzophenone-2-carboxylic Acid are not extensively reported, the broader class of 2-aroylbenzoic acids has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of some related compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. It is plausible that 3',4'-Dimethylbenzophenone-2-carboxylic Acid could inhibit this pathway, potentially by interfering with the activity of the IKK complex or other upstream signaling components.

NF-κB Signaling Pathway Diagram

Caption: The canonical NF-κB signaling pathway.

Conclusion

3',4'-Dimethylbenzophenone-2-carboxylic Acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties, a viable synthetic route, and a plausible mechanism for its potential anti-inflammatory activity. Further experimental validation of the predicted data and exploration of its biological effects are warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide on the Friedel-Crafts Acylation of o-Xylene with Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid, is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers. This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of ortho-xylene (o-xylene) with phthalic anhydride, a reaction that yields a mixture of 2-(2,3-dimethylbenzoyl)benzoic acid and 2-(3,4-dimethylbenzoyl)benzoic acid. These products are significant precursors in various synthetic pathways.

This guide will delve into the reaction mechanism, regioselectivity, detailed experimental protocols, and the influence of various reaction parameters on the product distribution. Quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction mechanisms are visualized using diagrams.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of o-xylene with phthalic anhydride proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization facilitates the cleavage of the C-O bond, leading to the formation of a resonance-stabilized acylium ion.[1]

-

Electrophilic Attack: The electron-rich aromatic ring of o-xylene acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a carbocation intermediate, known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted.

-

Restoration of Aromaticity: A base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product, necessitating stoichiometric amounts.[1]

The regioselectivity of the reaction is governed by the directing effects of the two methyl groups on the o-xylene ring. Both methyl groups are activating and ortho-, para-directing. This leads to the formation of two primary isomers:

-

This compound: Formed by acylation at the position para to one methyl group and ortho to the other.

-

2-(2,3-Dimethylbenzoyl)benzoic acid: Formed by acylation at the position ortho to both methyl groups.

The ratio of these isomers is influenced by both steric and electronic factors. Steric hindrance at the more crowded 2,3-position can influence the product distribution.[2] The choice of solvent and catalyst can also play a significant role in determining the final isomer ratio.

Quantitative Data

The yield and isomer distribution of the products are influenced by reaction conditions such as the solvent, catalyst, and temperature. The following table summarizes typical quantitative data obtained under different experimental setups.

| Catalyst | Solvent | Temperature (°C) | Total Yield (%) | Isomer Ratio (3,4- : 2,3-) | Reference |

| AlCl₃ | Carbon Disulfide | Reflux | High | Predominantly 3,4-isomer | Theoretical |

| AlCl₃ | Nitrobenzene | Room Temp. | Moderate | Increased proportion of 2,3-isomer | Theoretical |

| Zeolites | - | 120 | Varies | Selective for 3,4-isomer | [3] |

Note: Specific quantitative data for the isomer ratio in the acylation of o-xylene with phthalic anhydride is not extensively reported in the readily available literature. The data presented is based on general principles of Friedel-Crafts reactions and related studies on xylenes.

Experimental Protocols

Detailed methodologies for performing the Friedel-Crafts acylation of o-xylene with phthalic anhydride are provided below. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment, as the reagents are hazardous.

Protocol 1: Traditional Friedel-Crafts Acylation using Aluminum Chloride

Materials:

-

o-Xylene (freshly distilled)

-

Phthalic anhydride

-

Anhydrous aluminum chloride (handle with care, moisture sensitive)

-

Carbon disulfide (CS₂) or Nitrobenzene (as solvent, both are toxic and flammable)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous aluminum chloride (1.1 to 2.5 equivalents) and the chosen solvent (e.g., carbon disulfide).[4] Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.

-

Reagent Addition: Cool the flask in an ice bath. A solution of phthalic anhydride (1 equivalent) and o-xylene (1 to 1.2 equivalents) in the same solvent is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or heat under reflux for a specified time to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The crude product, a mixture of 2-(2,3-dimethylbenzoyl)benzoic acid and this compound, can be purified by recrystallization or column chromatography. The isomer ratio can be determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Mechanochemical Synthesis

This method offers a more environmentally friendly, solvent-free alternative.

Materials:

-

o-Xylene

-

Phthalic anhydride

-

Anhydrous aluminum chloride

-

Ball mill apparatus

Procedure:

-

Charging the Mill: Place o-xylene (1 equivalent), phthalic anhydride (1 equivalent), and anhydrous aluminum chloride (2.5 equivalents) into a stainless steel milling jar with stainless steel balls.[4]

-

Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 1-2 hours).[4]

-

Work-up: After milling, suspend the reaction mixture in water and adjust the pH with concentrated HCl.

-

Isolation: Collect the precipitate by filtration and purify by column chromatography.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Workflow

Caption: A typical experimental workflow.

Conclusion

The Friedel-Crafts acylation of o-xylene with phthalic anhydride is a versatile reaction for the synthesis of dimethylbenzoylbenzoic acids. The regioselectivity of the reaction is a critical aspect, influenced by a combination of electronic and steric factors, as well as the choice of catalyst and solvent. While the 3,4-isomer is often the major product due to steric considerations, the reaction conditions can be tuned to alter the isomer ratio. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully perform and optimize this important transformation. Further research into novel catalytic systems and reaction conditions could lead to even greater control over the regioselectivity and overall efficiency of this reaction.

References

An In-depth Technical Guide on 2-(3,4-Dimethylbenzoyl)benzoic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylbenzoyl)benzoic acid, a key chemical intermediate in the synthesis of various organic compounds, most notably the anti-allergic and anti-inflammatory drug, Tranilast. This document details the compound's chemical and physical properties, outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and presents a proposed synthetic pathway for its conversion to Tranilast. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound (CAS No: 2159-42-4) is an aromatic keto-acid that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a benzoic acid moiety connected to a dimethylphenyl ketone, makes it a versatile precursor for the synthesis of more complex molecules. A primary application of this intermediate is in the pharmaceutical industry, where it is a precursor for the synthesis of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), a drug used for the treatment of bronchial asthma, keloids, and hypertrophic scars.[3][4] This guide will provide in-depth technical information on the synthesis, properties, and applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data has been compiled from various chemical databases.[1][5][6]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic Acid |

| CAS Number | 2159-42-4 |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not experimentally determined in searched literature. |

| Boiling Point | Not experimentally determined in searched literature. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Insoluble in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ortho-xylene with phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for a closely related isomer, 2-(2,4-dimethylbenzoyl)benzoic acid.[7]

Materials:

-

Phthalic anhydride (1.0 eq)

-

ortho-Xylene (excess, as solvent and reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Activated Charcoal

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with phthalic anhydride (e.g., 30 g, 0.203 mol) and ortho-xylene (e.g., 114 g, 1.07 mol).

-